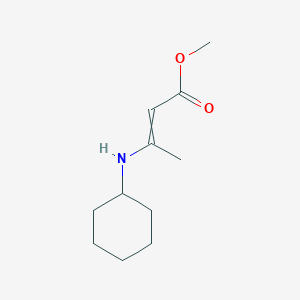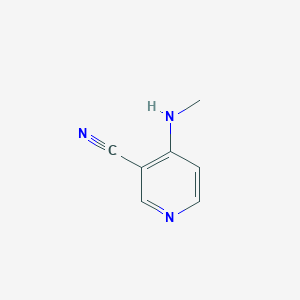
4-(Methylamino)pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “4-(Methylamino)pyridine-3-carbonitrile” can be analyzed using 1H NMR spectroscopy. The 1H NMR (CDCl3) spectrum shows peaks at 2.98 (3H, d, J=5.1 Hz), 5.20 (1H, br s), 6.53 (1H, d, J=6.13 Hz), 8.35 (1H, d, J=6.13 Hz), 8.43 (1H, s).Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the search results, similar compounds have been studied for their potential to suppress immune-induced nitric oxide (NO) production .Safety and Hazards
“4-(Methylamino)pyridine-3-carbonitrile” is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Direcciones Futuras
While specific future directions for “4-(Methylamino)pyridine-3-carbonitrile” are not detailed in the search results, similar pyridopyrimidine derivatives have shown therapeutic interest and have been approved for use as therapeutics . These compounds have been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials .
Propiedades
Número CAS |
1030382-32-1 |
|---|---|
Fórmula molecular |
C7H7N3 |
Peso molecular |
133.15 g/mol |
Nombre IUPAC |
4-(methylamino)pyridine-3-carbonitrile |
InChI |
InChI=1S/C7H7N3/c1-9-7-2-3-10-5-6(7)4-8/h2-3,5H,1H3,(H,9,10) |
Clave InChI |
WWGUQXHFYLMRSD-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C(C=NC=C1)C#N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

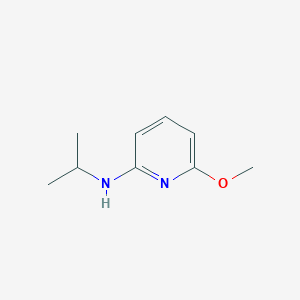
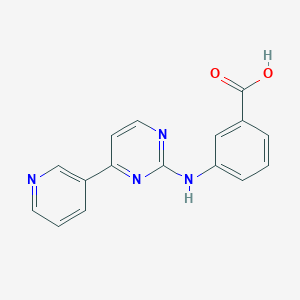
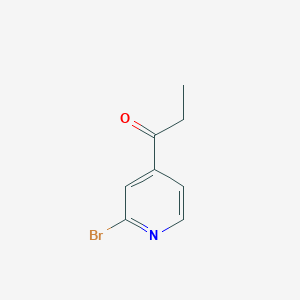
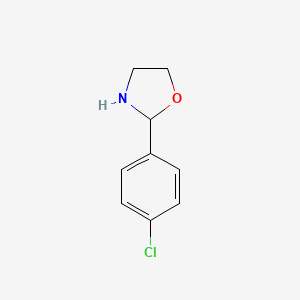

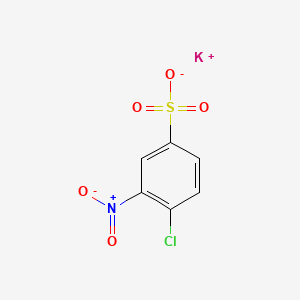
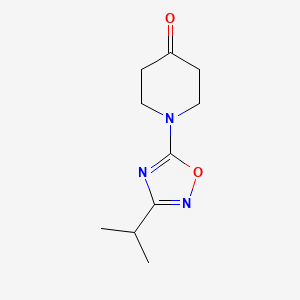




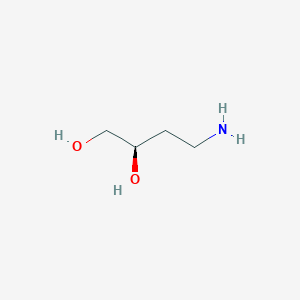
![1-(3-nitro-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine](/img/structure/B8723069.png)
